(2-Bromo-4-chloro-5-methoxyphenyl)boronic acid
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Overview
Description
(2-Bromo-4-chloro-5-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chloro-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-4-chloro-5-methoxybenzene using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-chloro-5-methoxyphenyl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, which are a type of cross-coupling reaction. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., DMF, toluene).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Bromo-4-chloro-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-4-chloro-5-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-Bromo-4-chloro-5-methoxyphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in Suzuki-Miyaura coupling reactions. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C7H7BBrClO3 |
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Molecular Weight |
265.30 g/mol |
IUPAC Name |
(2-bromo-4-chloro-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H7BBrClO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3 |
InChI Key |
JSHHWLFNBJAGCE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)Cl)OC)(O)O |
Origin of Product |
United States |
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